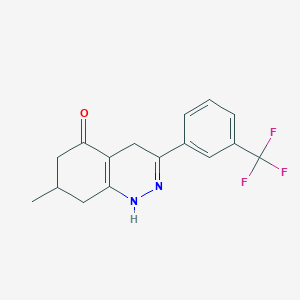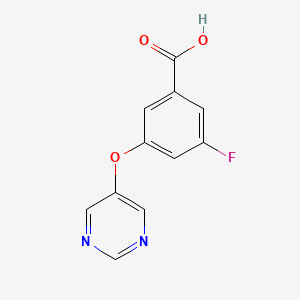![molecular formula C19H18ClN3O3S B8377590 ethyl 14-(2-chlorophenyl)-11-oxo-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate](/img/structure/B8377590.png)
ethyl 14-(2-chlorophenyl)-11-oxo-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-Pyrido[4’,3’:4,5]thieno[2,3-e]-1,4-diazepine-8-carboxylic acid, 5-(2-chlorophenyl)-1,2,3,6,7,9-hexahydro-2-oxo-, ethyl ester is a complex heterocyclic compound This compound is notable for its unique structure, which includes a fused pyridine, thieno, and diazepine ring system
Preparation Methods
The synthesis of 8H-Pyrido[4’,3’:4,5]thieno[2,3-e]-1,4-diazepine-8-carboxylic acid, 5-(2-chlorophenyl)-1,2,3,6,7,9-hexahydro-2-oxo-, ethyl ester involves multiple steps. One common method starts with the preparation of the thieno[2,3-b]pyridine system, which is then fused with a diazepine ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
8H-Pyrido[4’,3’:4,5]thieno[2,3-e]-1,4-diazepine-8-carboxylic acid, 5-(2-chlorophenyl)-1,2,3,6,7,9-hexahydro-2-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The fused ring system allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The presence of the chlorophenyl group and the ethyl ester functional group can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other fused heterocyclic systems such as thieno[3,2-d]pyrimidines and pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines. These compounds share structural similarities but differ in their functional groups and specific ring systems. The unique combination of the pyridine, thieno, and diazepine rings in 8H-Pyrido[4’,3’:4,5]thieno[2,3-e]-1,4-diazepine-8-carboxylic acid, 5-(2-chlorophenyl)-1,2,3,6,7,9-hexahydro-2-oxo-, ethyl ester sets it apart from these similar compounds .
Properties
Molecular Formula |
C19H18ClN3O3S |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
ethyl 14-(2-chlorophenyl)-11-oxo-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate |
InChI |
InChI=1S/C19H18ClN3O3S/c1-2-26-19(25)23-8-7-12-14(10-23)27-18-16(12)17(21-9-15(24)22-18)11-5-3-4-6-13(11)20/h3-6H,2,7-10H2,1H3,(H,22,24) |
InChI Key |
AJIGCPBWHHYNJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=NCC(=O)N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(Methoxymethyl)phenoxy]butyric acid, methyl ester](/img/structure/B8377534.png)



![1-Ethyl-7,8 dichloro-1,2,4-triazolo[4,3-a]quinoxaline](/img/structure/B8377544.png)
![[1-(4-Chloro-3-fluorophenyl)cyclohexyl]methanamine](/img/structure/B8377556.png)

![1-[4-(3-Methyl-butylamino)-3-nitro-phenyl]-ethanone](/img/structure/B8377566.png)




